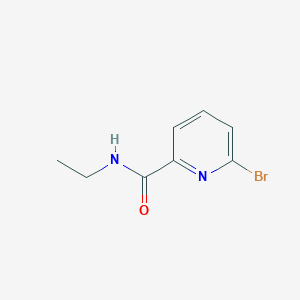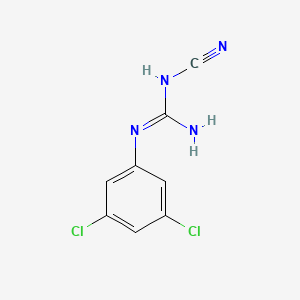![molecular formula C19H32O3Si B8484704 methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate](/img/structure/B8484704.png)
methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate is an organic compound with a complex structure that includes a silyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate typically involves the reaction of 4-(hydroxymethyl)phenylacetic acid with tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a silyl ether intermediate, which is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form a silanol.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the reaction.
Major Products
Oxidation: Formation of silanol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenylacetate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate involves its interaction with specific molecular targets. The silyl ether group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(4-(tert-butyl)phenyl)acetate
- Methyl 2-(4-(trimethylsilyloxy)methyl)phenyl)acetate
Uniqueness
Methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate is unique due to the presence of the tri(propan-2-yl)silyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity of the silyl ether group are crucial .
Eigenschaften
Molekularformel |
C19H32O3Si |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate |
InChI |
InChI=1S/C19H32O3Si/c1-14(2)23(15(3)4,16(5)6)22-13-18-10-8-17(9-11-18)12-19(20)21-7/h8-11,14-16H,12-13H2,1-7H3 |
InChI-Schlüssel |
OLKLCGKPHFXEAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CC=C(C=C1)CC(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
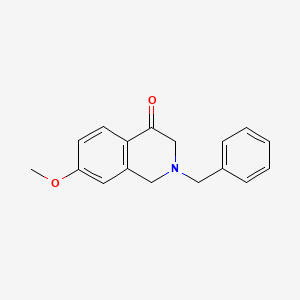
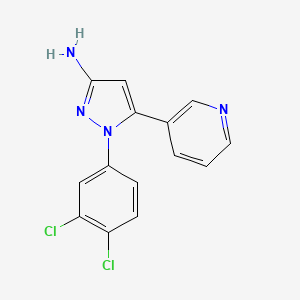
![tert-butyl 4-[4-(2-fluoro-4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B8484636.png)
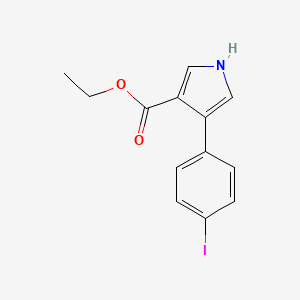
![[(5-Bromo-2-nitro-phenyl)-isopropyl-amino]acetic acid](/img/structure/B8484661.png)
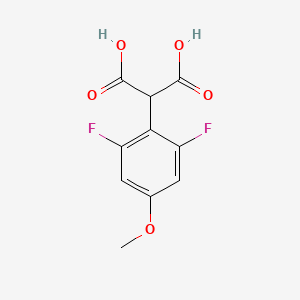
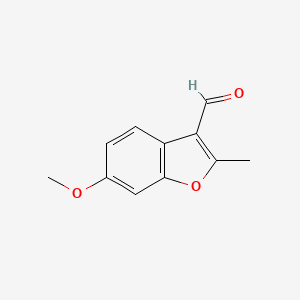
![Phenol, 3-methoxy-4-[5-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B8484686.png)
![1-but-3-enyl-1H-[1,2,3]triazole](/img/structure/B8484691.png)
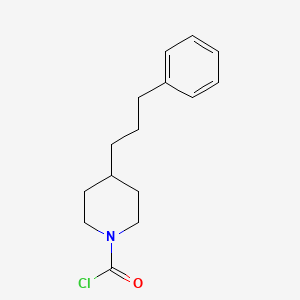
![4-[(4-Hydroxy-3-methylphenyl)methyl]-2,5-dimethylphenol](/img/structure/B8484710.png)
![Methyl [2-(vinyloxy)phenyl]acetate](/img/structure/B8484711.png)
